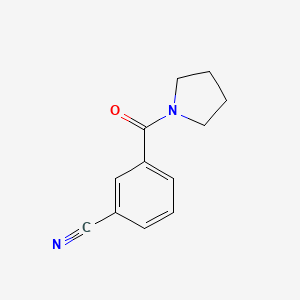

3-(Pyrrolidinocarbonyl)benzonitrile

Description

Overview of Benzonitrile-Containing Compounds in Contemporary Chemical Biology

The benzonitrile (B105546) structural motif, a benzene (B151609) ring substituted with a cyano group, is a versatile component in the design of therapeutic agents. atamankimya.comatamanchemicals.com The nitrile group's unique physicochemical properties, including its strong electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor, make it a valuable functional group in medicinal chemistry. nih.govresearchgate.net Over the past few decades, more than 30 pharmaceuticals containing a nitrile group have received FDA approval for a wide array of clinical applications, including treatments for cancer, hypertension, and fungal infections. nih.govrsc.org

The incorporation of a benzonitrile moiety into a drug candidate can offer several advantages. It can enhance the binding affinity of a molecule to its biological target through various interactions, such as π-π stacking. nih.gov Furthermore, the nitrile group is generally metabolically stable, which can lead to improved pharmacokinetic profiles, including increased bioavailability and a longer half-life. nih.govresearchgate.net Benzonitrile derivatives have been successfully developed as inhibitors for various enzymes, such as aromatase for the treatment of estrogen-dependent diseases. nih.gov The versatility of the benzonitrile group also extends to its role as a synthetic intermediate, providing a reactive handle for the creation of more complex molecules. atamankimya.com A notable example of a nitrile-containing drug is Anastrozole, a blockbuster drug used in the treatment of breast cancer. nih.gov

The Pyrrolidinone Moiety as a Privileged Scaffold in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netufrj.brrsc.org This designation is attributed to its frequent appearance in biologically active compounds and its ability to serve as a versatile framework for the development of new drugs. researchgate.netnih.gov The pyrrolidinone nucleus is a core structure in numerous natural products, including alkaloids and other bioactive compounds, and is a key component in a variety of synthetic pharmaceuticals. researchgate.netfrontiersin.orgnih.gov

The significance of the pyrrolidinone scaffold lies in its three-dimensional structure, which allows for the precise spatial arrangement of substituents to optimize interactions with biological targets. nih.gov This non-planar ring system can effectively mimic peptide backbones, a valuable characteristic in the design of enzyme inhibitors and receptor modulators. nih.gov Derivatives of pyrrolidinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netresearchgate.net The prevalence of the pyrrolidinone ring in FDA-approved drugs underscores its importance in drug discovery. nih.gov

Rationale for Investigating the 3-(Pyrrolidinocarbonyl)benzonitrile Chemotype

The strategic combination of the benzonitrile and pyrrolidinone moieties in the single molecular entity of this compound presents a compelling rationale for its investigation. This hybrid structure is designed to leverage the advantageous properties of both components. The benzonitrile portion can contribute to target binding and metabolic stability, while the pyrrolidinone ring provides a well-established, three-dimensional scaffold that can be further functionalized to fine-tune activity and selectivity.

The linkage of these two fragments via an amide bond introduces an additional point of interaction and conformational rigidity. The investigation of such hybrid molecules is a common strategy in drug discovery, aiming to create synergistic effects where the combined molecule exhibits superior properties compared to its individual components. For instance, a patent application has disclosed the potential use of certain benzonitrile compounds in the preparation of antitumor drugs, highlighting the interest in this class of compounds for oncology research. google.com The exploration of the this compound chemotype is therefore a logical step in the search for novel therapeutic agents with potentially enhanced efficacy and drug-like properties.

Current Research Trends and Unexplored Potentials of Benzonitrile-Pyrrolidine Hybrids

Current research in medicinal chemistry is increasingly focused on the development of hybrid molecules that can interact with multiple biological targets or exhibit improved pharmacological profiles. The combination of aromatic nitriles and lactam-containing scaffolds like pyrrolidinone aligns with this trend. While specific research on this compound is not extensively documented in publicly available literature, the broader field of benzonitrile and pyrrolidinone chemistry provides a strong basis for its potential applications.

The unexplored potential of benzonitrile-pyrrolidine hybrids is vast. These compounds could be investigated as inhibitors of a wide range of enzymes, including kinases and proteases, where the benzonitrile group could act as a key interacting element or a covalent warhead. The pyrrolidinone scaffold, with its inherent chirality, offers the potential for developing stereoselective inhibitors, which can lead to improved efficacy and reduced off-target effects. Future research could focus on the synthesis and biological evaluation of a library of this compound derivatives with systematic modifications to both the benzonitrile and pyrrolidinone rings. Such studies would be instrumental in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this promising chemotype.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrrolidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQALHOPGBNLNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Pyrrolidinocarbonyl Benzonitrile Derivatives

Strategic Synthesis of Benzonitrile (B105546) Precursors

The benzonitrile moiety is a critical pharmacophore and a versatile synthetic intermediate. Its preparation can be achieved through several established and modern chemical transformations.

Ammoxidation is a major industrial process for converting methyl-substituted aromatic compounds directly into the corresponding nitriles. This gas-phase reaction utilizes a catalyst and involves reacting the hydrocarbon with ammonia (B1221849) and oxygen at high temperatures. google.comgoogle.com For instance, the ammoxidation of toluene (B28343) to produce benzonitrile is a well-established model reaction. tue.nl The process typically occurs at temperatures between 300-500°C, with catalysts often based on metal oxides. google.com A specific patent describes the gas-phase ammoxidation of toluene at 380-384°C using a fluidized bed reactor, achieving yields of 91-92%. google.com Similarly, 3-methylpyridine (B133936) can undergo ammoxidation to yield 3-cyanopyridine (B1664610) (nicotinonitrile), a precursor for valuable compounds like nicotinamide. tue.nl

Beyond ammoxidation of methylarenes, direct cyanation of the aromatic ring or functional group interconversion provides alternative routes to benzonitrile precursors. The Sandmeyer reaction, a classic method, converts aniline (B41778) derivatives into benzonitriles via a diazonium salt intermediate. wikipedia.org Modern approaches focus on transition-metal-catalyzed cyanations, which offer milder conditions and broader substrate scopes. For example, nickel-catalyzed reductive cyanation can utilize sources like benzyl (B1604629) cyanide or acetonitrile. wikipedia.org A novel approach even uses carbon dioxide and ammonia as the source of the cyano group for the cyanation of α-aryl amines, providing a cyanide-free route to benzylic nitriles. nih.govacs.org

Table 1: Selected Methods for Benzonitrile Synthesis

| Method | Starting Material | Key Reagents/Catalyst | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Ammoxidation | Toluene | Metal oxide catalyst, NH₃, Air | 380-384°C, Gas Phase | 91-92% | google.com |

| Ammoxidation | p-Methylbenzyl alcohol | Co-N-C catalyst, NH₄OH, O₂ | 110-130°C, Liquid Phase | High selectivity | patsnap.comgychbjb.com |

| Sandmeyer Reaction | Aniline derivatives | NaNO₂, H⁺, then CuCN | Low temperature | Variable | wikipedia.org |

| Pd-catalyzed Cyanation | Aryl Halides | Pd catalyst, Cyanide source (e.g., Zn(CN)₂) | Mild conditions | Good to Excellent | wikipedia.orgorganic-chemistry.org |

| Ni-catalyzed Cyanation | Aryl Halides | NiCl₂·6H₂O/dppf/Zn, Zn(CN)₂ | Mild conditions | Good to Excellent | organic-chemistry.org |

| Reductive Cyanation | α-Aryl Amines | Ni catalyst, CO₂, NH₃ | Not specified | Moderate to Good | nih.govacs.org |

The substitution of a halogen atom on an aromatic ring with a cyano group is a powerful and widely used strategy for synthesizing benzonitriles. This approach is particularly valuable for introducing the nitrile functionality into pre-functionalized aromatic systems.

The classical Rosenmund-von Braun reaction involves heating an aryl halide with stoichiometric copper(I) cyanide (CuCN), often at high temperatures. wikipedia.org While effective, the harsh conditions and stoichiometric use of copper have led to the development of more efficient catalytic methods.

Modern advancements are dominated by palladium- and nickel-catalyzed cyanations of aryl halides (chlorides, bromides, iodides) and pseudo-halides (like triflates). wikipedia.orgorganic-chemistry.orgchinesechemsoc.org These reactions typically employ a palladium or nickel catalyst complexed with a phosphine (B1218219) ligand. A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferricyanide (B76249) (K₄[Fe(CN)₆]). wikipedia.orgorganic-chemistry.org These catalytic methods generally proceed under milder conditions, exhibit broad functional group tolerance, and can be applied to electronically diverse and sterically hindered substrates. organic-chemistry.orgchinesechemsoc.org For example, a dual photoredox-nickel catalysis strategy allows for the cyanation of aryl halides at room temperature, avoiding air-sensitive ligands and highly toxic cyanide reagents. chinesechemsoc.org This makes halogen-nitrile exchange a key tactic for accessing complex benzonitrile building blocks required for derivatives of 3-(pyrrolidinocarbonyl)benzonitrile.

Formation of the Pyrrolidinocarbonyl Moiety via Amidation and Coupling Chemistry

The defining structural feature, the pyrrolidinocarbonyl group, is typically introduced via an amidation reaction. This involves forming an amide bond between a 3-cyanobenzoic acid derivative and pyrrolidine (B122466). The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is usually "activated" to facilitate the reaction.

Common activation strategies include:

Conversion to an Acyl Chloride: The 3-cyanobenzoic acid can be converted to 3-cyanobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with pyrrolidine, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.

Use of Coupling Reagents: A wide array of peptide coupling reagents can be employed to mediate the amidation directly from the carboxylic acid. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), form a highly reactive acyl-substituted intermediate in situ, which is then rapidly attacked by the amine (pyrrolidine).

The choice of method depends on factors like substrate compatibility, desired reaction scale, and cost. For instance, a patented method for a similar compound, (2S)-N-chloroacetyl-2-cyanopyrrolidine, involves activating a carboxylic acid intermediate before reacting it with an ammonia solution to form an amide, which is a related transformation. google.com

Convergent and Divergent Synthetic Routes to this compound Analogues

The synthesis of a library of analogues based on the this compound scaffold can be approached using either convergent or divergent strategies. wikipedia.orgresearchgate.net

Convergent Synthesis: In this approach, the two main fragments of the molecule—the substituted benzonitrile and the substituted pyrrolidine—are synthesized separately. The final step involves coupling these two advanced intermediates. For example, a series of substituted 3-cyanobenzoic acids could be prepared, and in parallel, a series of substituted pyrrolidines could be synthesized. The final amidation step would then bring these fragments together, rapidly generating a range of final products. This strategy is often efficient as it allows for work on different parts of the molecule simultaneously and maximizes the use of advanced, purified intermediates.

Divergent Synthesis: A divergent strategy begins with a common core intermediate that already contains key structural elements, from which a variety of analogues are generated through different reaction pathways. wikipedia.orgnih.gov For example, one could synthesize a versatile intermediate like 3-(pyrrolidin-1-ylcarbonyl)aniline. From this common precursor, the aniline amino group could be modified in various ways (e.g., diazotization followed by Sandmeyer reactions, acylation, alkylation) to install a wide range of substituents at the 3-position, while keeping the pyrrolidinocarbonyl moiety constant. Another divergent approach could start from 3-carboxybenzonitrile, which is first coupled with a diverse library of substituted pyrrolidines to generate the target analogues. This method is highly effective for creating molecular libraries for screening purposes. wikipedia.org

Enantioselective Synthesis Strategies for Chiral Analogues

Introducing chirality into the this compound structure, typically on the pyrrolidine ring, requires specific enantioselective synthetic methods. Nitrogen-containing heterocycles like pyrrolidine are prevalent in pharmaceuticals, and control of their stereochemistry is often crucial for biological activity. acs.org

One of the most common and straightforward strategies is to use a chiral starting material from the "chiral pool." mdpi.com For instance, enantiomerically pure L-proline or 4-hydroxy-L-proline can be used as the starting material. The pre-existing stereocenter is carried through the synthesis, ensuring the final product has the desired stereochemistry. A patent for the synthesis of the vildagliptin (B1682220) intermediate (2S)-N-chloroacetyl-2-cyanopyrrolidine, for example, starts with L-proline. google.com

Alternatively, asymmetric synthesis can be employed to create the chiral pyrrolidine ring from achiral or racemic precursors. Several methods exist for the enantioselective synthesis of pyrrolidines: organic-chemistry.org

Organocatalytic Reactions: Organocatalysis can be used for the enantioselective conjugate addition of aldehydes to nitro-olefins, which can then be cyclized to form highly substituted, enantiomerically enriched pyrrolidines. thieme-connect.comthieme-connect.de

Catalytic Asymmetric Cyclization: Transition metal catalysts, such as those based on Iridium or Ruthenium, can catalyze the asymmetric intramolecular N-allylation of amino alcohols to form chiral α-alkenyl pyrrolidines with high enantiomeric excess. nih.gov

Enzyme-Catalyzed Reactions: Chemoenzymatic approaches can offer high selectivity under mild conditions. Engineered enzymes, such as cytochromes containing an iridium cofactor, have been shown to catalyze stereoselective cyclopropanations to create complex spirocyclic amines, demonstrating the power of biocatalysis in generating chiral heterocycles. acs.org

Process Chemistry Considerations for Scalable Synthesis

Transitioning a synthetic route from laboratory-scale to industrial production requires careful consideration of process chemistry principles to ensure safety, efficiency, cost-effectiveness, and robustness. nih.gov

Key considerations for the scalable synthesis of this compound include:

Starting Material Cost and Availability: The cost of raw materials like substituted toluenes, aryl halides, and pyrrolidine derivatives is a major factor. Industrial routes often favor readily available, inexpensive starting materials.

Reagent Safety and Toxicity: The use of highly toxic reagents, such as certain cyanide sources (e.g., HCN, metal cyanides), is a significant concern on a large scale. wikipedia.org Process development often focuses on replacing these with safer alternatives like Zn(CN)₂ or exploring cyanide-free routes. acs.orgorganic-chemistry.org Solvents are chosen based on safety, environmental impact, and ease of recovery.

Reaction Efficiency and Atom Economy: High-yielding steps are crucial to minimize waste and cost. The atom economy of each step is evaluated, with catalytic reactions being preferable to stoichiometric ones. For example, catalytic ammoxidation is a highly atom-economical way to produce nitriles. tue.nl

Process Conditions: Extreme temperatures or pressures increase equipment costs and safety risks. Reactions that proceed under mild or ambient conditions are highly desirable. chinesechemsoc.org

Purification and Isolation: The final product must meet stringent purity specifications. Scalable purification methods like crystallization are heavily favored over chromatographic techniques, which are expensive and generate significant solvent waste. Developing a robust crystallization procedure for the final product or a key intermediate is a critical goal in process chemistry. nih.gov A multi-gram synthesis of spirocyclic pyrrolidines highlighted the importance of optimizing reaction conditions (e.g., choice of Grignard reagent) and purification steps for scale-up. nih.gov

Structure Activity Relationship Sar and Ligand Efficiency Analysis of 3 Pyrrolidinocarbonyl Benzonitrile Chemotypes

Design Principles for Structural Diversification of the Benzonitrile (B105546) Core

The benzonitrile core is a common feature in many enzyme inhibitors, where it often plays a pivotal role in binding to the target protein. Diversification of this core is a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.

Substitution Patterns: The position and nature of substituents on the benzonitrile ring can dramatically alter biological activity. For instance, in the development of inhibitors for enzymes like lysine-specific demethylase 1 (LSD1), moving the pyrrolidine (B122466) group from the 3-position to the 4-position of the benzonitrile ring, creating 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, was a successful scaffold-hopping strategy. nih.gov This highlights that the vector and orientation of the side chains relative to the nitrile group are critical for proper alignment within the enzyme's binding pocket.

Bioisosteric Replacement: The nitrile group itself can sometimes be replaced by other functional groups that can act as hydrogen bond acceptors or form similar key interactions. However, in many classes of inhibitors, such as those for prolyl oligopeptidase, the nitrile is essential as it can form a covalent adduct with the catalytic serine residue in the enzyme's active site. nih.gov

Aromatic System Modification: The phenyl ring of the benzonitrile core can be replaced with other aromatic or heteroaromatic systems to improve properties. For example, adding nitrogen atoms to an aromatic system (e.g., changing a phenyl to a pyridyl ring) can increase metabolic stability. niper.gov.in In a study of STING agonists, derivatives of 1H-pyrrole-3-carbonitrile were explored, demonstrating that the core aromatic system can be varied while maintaining the crucial carbonitrile functionality. nih.gov

The table below illustrates how modifications to a core structure can influence inhibitory activity, using hypothetical data to represent common SAR trends.

| Compound | Core Structure | Modification | Relative Potency |

| Lead | Benzonitrile | - | 1x |

| Analog 1a | Benzonitrile | Addition of a fluoro group at position 2 | 5x |

| Analog 1b | Pyridinecarbonitrile | Phenyl ring replaced with pyridine | 2.5x |

| Analog 1c | Thiophenecarbonitrile | Phenyl ring replaced with thiophene | 0.8x |

Influence of Pyrrolidine Ring Substitutions on Molecular Recognition

The pyrrolidine ring is a highly valuable scaffold in drug design due to its three-dimensional, non-planar structure, which allows for precise spatial orientation of substituents. nih.govresearchgate.net Substitutions on this ring can significantly impact how a molecule is recognized by its biological target.

Stereochemistry and Conformation: The stereochemistry at the carbon atoms of the pyrrolidine ring is a determining factor for biological activity. Different stereoisomers can lead to vastly different binding modes and potencies because proteins are chiral environments. nih.gov Furthermore, substituents can influence the "puckering" of the pyrrolidine ring, locking it into specific "endo" or "exo" envelope conformations. This conformational control is a powerful tool for optimizing inhibitor affinity. nih.gov

Positional Effects of Substituents: The location of substituents on the pyrrolidine ring is critical. In a series of caspase inhibitors, for example, fluorination at the 4-position of the pyrrolidine ring led to inhibitors that were 100-1000 times more potent than the corresponding methoxy (B1213986) analogues. researchgate.net In contrast, substitutions at other positions might lead to steric clashes or unfavorable interactions, reducing activity.

Nature of Substituents: The physicochemical properties of the substituents (e.g., size, polarity, hydrogen-bonding capacity) are paramount. In one study on pyrrolidine-based benzenesulfonamides, compounds with 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) substituents showed the most promise as acetylcholinesterase inhibitors. researchgate.net This indicates that specific electronic and steric profiles are required for optimal interaction with the target enzyme.

The following table shows representative data on how substitutions on the pyrrolidine ring can affect enzyme inhibition, with IC₅₀ values indicating the concentration required for 50% inhibition (lower is better).

| Compound ID | Pyrrolidine Substitution | Stereochemistry | Target Enzyme | IC₅₀ (nM) |

| Parent | Unsubstituted | R | Caspase-3 | 1500 |

| Analog 2a | 4-Fluoro | (3R, 4S) | Caspase-3 | 25 |

| Analog 2b | 4,4-Difluoro | (R) | Caspase-3 | 15 |

| Analog 2c | 4-Methoxy | (3R, 4S) | Caspase-3 | >10000 |

| Analog 2d | 5-Methoxymethyl | (R) | Caspase-3 | Inactive |

Conformational Restriction and Flexibility in SAR Elucidation

Understanding the balance between a molecule's flexibility and its conformational restriction is fundamental to elucidating SAR. nih.gov Highly flexible molecules may adapt to a binding site but pay an entropic penalty upon binding. Conversely, rigid molecules may have high pre-existing affinity for a target but may not be able to adapt to subtle changes in the binding pocket.

Studies on prolyl oligopeptidase (POP) have shown it to be a highly flexible enzyme that exists in equilibrium between "open" and "closed" conformations. bohrium.comscispace.com Active-site-directed inhibitors, including those with nitrile warheads, have been found to abolish this dynamic equilibrium by stabilizing the enzyme in the closed conformation. bohrium.comscispace.com This demonstrates that a key mechanism of inhibition can be the restriction of the target's conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Response Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build statistical models that correlate the chemical structures of compounds with their biological activities. nih.gov These models are valuable for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. nih.gov

A QSAR study involves several key steps:

Data Set Assembly: A training set of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, or 3D properties, are calculated for each compound.

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal methods (like cross-validation) and, ideally, an external test set of compounds not used in model generation. nih.govmdpi.com

For a class of compounds like 3-(pyrrolidinocarbonyl)benzonitrile derivatives, QSAR models can identify key structural features that drive potency. For instance, a model might reveal that higher activity is correlated with specific values for descriptors like hydrophobicity (LogP), the presence of hydrogen bond donors/acceptors, and certain electronic properties of the benzonitrile ring. It is crucial that any QSAR model is used within its defined applicability domain (AD), meaning it should only be used to predict the activity of compounds that are structurally similar to those in the training set. nih.govmdpi.com

Fragment-Based Drug Discovery and Scaffold Hopping Strategies Applied to this compound

Modern drug discovery often employs advanced strategies like fragment-based drug discovery (FBLD) and scaffold hopping to identify novel lead compounds. niper.gov.innih.gov

Fragment-Based Drug Discovery (FBLD): This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the biological target. nih.gov A molecule like this compound could be considered a larger, more developed lead, but its constituent parts—the benzonitrile and the pyrrolidine amide—can be viewed as fragments. In FBLD, such fragments would be identified first and then linked or grown to create a more potent lead compound. This method focuses on the quality of the binding interaction (ligand efficiency) from the outset. nih.gov

Scaffold Hopping: This strategy aims to identify new molecular cores (scaffolds) that maintain the essential three-dimensional arrangement of key functional groups of a known active compound. uniroma1.itnih.gov This is useful for improving properties like potency and ADME (absorption, distribution, metabolism, and excretion), or for generating novel intellectual property. niper.gov.in For example, starting with a this compound lead, a scaffold hop might involve replacing the benzonitrile core with a different heterocyclic system or altering the pyrrolidine ring to a different cyclic amine, while ensuring the key binding interactions are preserved. nih.govniper.gov.in This technique has been successfully used to develop structurally diverse inhibitors for various targets. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 3 Pyrrolidinocarbonyl Benzonitrile Interactions

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. For 3-(Pyrrolidinocarbonyl)benzonitrile, DFT calculations can predict a range of properties that are crucial for understanding its reactivity and potential applications.

Electronic Properties: DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are employed to calculate key electronic descriptors. researchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity and lower kinetic stability. researchgate.net For the related benzonitrile (B105546) molecule, DFT calculations have been used to determine properties like the dipole moment and polarizability for its ground and excited states. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be derived. mdpi.com These descriptors help in predicting how the molecule will interact with other chemical species. Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These parameters provide a quantitative basis for predicting the molecule's behavior in chemical reactions, for instance, whether it will act as an electrophile or a nucleophile. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the pyrrolidine (B122466) ring and the aromatic ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and bonding interactions within the molecule. It can quantify the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding the molecule's stability and the nature of its intramolecular interactions, such as hyperconjugation. researchgate.net

| DFT-Derived Property | Significance in Reactivity Prediction |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | Relates to the molecule's ability to donate electrons (act as a reducing agent). |

| Electron Affinity (EA) | Relates to the molecule's ability to accept electrons (act as an oxidizing agent). |

| Electronegativity (χ) | Predicts the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | Measures resistance to deformation of the electron cloud. |

| Molecular Electrostatic Potential (MEP) | Visually identifies sites for electrophilic and nucleophilic attack. |

Molecular Docking and Binding Mode Analysis with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies for this compound are not widely published, research on structurally similar compounds provides a framework for how such an analysis would proceed. For instance, derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been investigated as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov In such a study, molecular docking would be used to place the ligand into the active site of the LSD1 enzyme to predict its binding conformation and affinity. nih.gov

Process of Molecular Docking:

Preparation of the Receptor and Ligand: The three-dimensional structures of the biological target (receptor) and the ligand are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Conformational Sampling: The docking algorithm samples a large number of possible conformations of the ligand within the binding site, as well as some flexibility of the receptor's side chains (induced-fit docking). mdpi.com

Scoring: A scoring function is used to estimate the binding affinity for each conformation, ranking them to identify the most likely binding mode.

Binding Mode Analysis: The top-ranked docking poses are analyzed to understand the specific interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: Between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Between nonpolar groups.

π-π Stacking: Between aromatic rings.

Cation-π or Anion-π Interactions: Between charged residues and aromatic rings. mdpi.com

For this compound, the carbonyl oxygen and the nitrile nitrogen could act as hydrogen bond acceptors. The benzene (B151609) ring could participate in hydrophobic and π-stacking interactions. Identifying these key interactions is crucial for optimizing the ligand's structure to improve its binding affinity and selectivity for a particular target. mdpi.com

| Potential Biological Target Class | Rationale for Interaction with this compound |

|---|---|

| Kinases | The molecule could occupy the ATP-binding site, with the benzonitrile moiety forming interactions in the hydrophobic pocket and the pyrrolidinocarbonyl group forming hydrogen bonds. |

| Epigenetic Enzymes (e.g., LSD1) | Structurally similar compounds have shown activity, suggesting the benzonitrile and pyrrolidine scaffolds can fit into the active site and interact with key residues. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | The aromatic and polar features could allow for interactions within the transmembrane binding pockets of various GPCRs. |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are invaluable for understanding the conformational flexibility of this compound, both in solution and when bound to a biological target.

Conformational Sampling: A molecule like this compound is not rigid; the pyrrolidine ring can adopt different puckered conformations, and there is rotational freedom around the single bonds connecting the pyrrolidine, carbonyl, and phenyl groups. MD simulations can explore the potential energy surface of the molecule to identify the most stable and frequently occurring conformations. researchgate.net This is achieved by solving Newton's equations of motion for the system, allowing the molecule to move and change its shape over a simulated time period, often on the scale of nanoseconds to microseconds. biorxiv.org

Stability of Ligand-Protein Complexes: When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the complex in a solvent environment (typically water), researchers can observe whether the ligand remains in the binding site and maintains the key interactions identified in the docking study. This provides a more realistic and rigorous evaluation of the binding hypothesis than docking alone. The root mean square deviation (RMSD) of the ligand's position over time is often used to quantify its stability in the binding pocket. biorxiv.org

Free Energy Calculations: Advanced MD simulation techniques, such as umbrella sampling or free energy perturbation, can be used to calculate the binding free energy of a ligand to its target. This provides a more accurate prediction of binding affinity than the scoring functions used in molecular docking.

| MD Simulation Parameter | Information Gained for this compound |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's conformation or its position in a binding site over time. |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the molecule. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's conformation. mdpi.com |

| Principal Component Analysis (PCA) | Identifies the dominant modes of motion and conformational changes. mdpi.com |

Cheminformatics and Virtual Screening for Novel Ligand Identification

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key cheminformatics technique used in drug discovery to search large libraries of compounds for those that are most likely to bind to a drug target. nih.gov

If this compound were identified as a "hit" compound with some desired biological activity, virtual screening could be used to find other, potentially more potent, molecules.

Ligand-Based Virtual Screening: This approach uses the structure of a known active ligand, like this compound, as a template to search for other compounds with similar features. This can be done by:

Similarity Searching: Looking for molecules with similar 2D fingerprints (structural fragments) or 3D shapes.

Pharmacophore Modeling: Creating a 3D model of the essential features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and using it to screen compound libraries.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, a large library of compounds can be docked into the binding site in a high-throughput manner. mdpi.com The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation. This approach can identify novel scaffolds that are structurally different from the initial hit but still fit well into the target's binding site.

The use of virtual screening can dramatically accelerate the process of lead discovery by prioritizing which compounds to synthesize and test in the lab, saving significant time and resources. nih.gov

Theoretical Mechanistic Elucidations of Reaction Pathways Involving Benzonitrile Moieties

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, including the structures and energies of reactants, transition states, and products.

While specific mechanistic studies on this compound may be limited, extensive research exists on reactions involving the benzonitrile moiety. For example, the mechanisms of cycloaddition reactions involving benzonitrile oxide have been studied in detail using DFT. researchgate.netdntb.gov.ua These studies analyze the energetics of different possible pathways to determine which is the most favorable. They can also reveal whether a reaction is concerted (all bonds form in a single step) or stepwise, and can explain the observed regioselectivity and stereoselectivity of a reaction. researchgate.net

Similarly, the formation of benzonitrile itself under conditions relevant to the interstellar medium has been investigated using ab initio molecular dynamics, revealing potential formation pathways from simpler molecules. nih.gov

For this compound, theoretical studies could be used to investigate reactions such as:

Hydrolysis of the nitrile group: To form the corresponding carboxylic acid or amide.

Reduction of the nitrile group: To form an amine.

Cycloaddition reactions: At the nitrile triple bond.

Reactions at the amide bond: Such as hydrolysis or reduction.

By calculating the activation energies for these different pathways, computational chemists can predict the most likely reaction products under various conditions, providing valuable guidance for synthetic chemists.

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 3 Pyrrolidinocarbonyl Benzonitrile Analogues

Enzyme Kinetic Studies and Inhibition Mechanisms

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Analogues of 3-(pyrrolidinocarbonyl)benzonitrile have been investigated for their ability to inhibit various classes of enzymes, revealing a range of activities and specificities.

Serine Protease Modulation (e.g., Factor Xa)

Serine proteases are a large family of enzymes characterized by a key serine residue in their active site, playing crucial roles in processes such as blood coagulation, digestion, and immunity. nih.govnih.gov Factor Xa (FXa) is a critical serine protease in the coagulation cascade, making it a prime target for anticoagulant therapies. mdpi.comnih.govfrontiersin.orgmdpi.com Direct FXa inhibitors are designed to bind to the active site of the enzyme, often in an L-shaped conformation engaging the S1 and S4 pockets. nih.gov

However, based on currently available scientific literature, there are no significant reports of this compound or its close analogues demonstrating inhibitory activity against Factor Xa or other serine proteases. The research focus for this particular scaffold appears to be directed towards other enzyme classes.

Protein Kinase Inhibition and Selectivity Profiling (e.g., LRRK2, Protein Kinase D, Protein Kinase B, Protein Kinase A)

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govmdpi.commdpi.com Consequently, the development of specific kinase inhibitors is a major area of pharmaceutical research.

Despite the therapeutic importance of kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2), Protein Kinase D (PKD), Protein Kinase B (PKB/Akt), and Protein Kinase A (PKA), there is a notable absence of published data detailing the inhibitory activity of this compound analogues against these specific targets. While some pyrrolidine-containing scaffolds have been explored as kinase inhibitors, for instance, (S)-3-aminopyrrolidine derivatives as dual Abl and PI3K inhibitors, this activity has not been extended to the this compound series for the aforementioned kinases. nih.gov

General research into inhibitors for these kinases is extensive. For example, LRRK2 inhibitors are being investigated for Parkinson's disease, with some compounds designed to target the active or inactive conformations of the kinase. nih.govnih.govnih.govbiorxiv.org Similarly, inhibitors of PKD are being explored for their potential in treating cancer and cardiac hypertrophy, nih.gov and fragment-based screening has been employed to identify novel inhibitors of PKB. epa.gov However, a direct link to the this compound scaffold is not established in the current body of scientific literature.

Histone Demethylase (LSD1) Inhibition and Epigenetic Modulations

A significant area of investigation for analogues of this compound has been their potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1). nih.govbeactica.com LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to gene silencing. nih.govnih.gov Its overexpression is associated with several cancers, making it an attractive therapeutic target. nih.gov

Researchers have successfully developed a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as reversible inhibitors of LSD1. nih.govbeactica.com These compounds were designed as scaffold-hops of a known LSD1 inhibitor, GSK-690. The most active analogue from this series, compound 21g , demonstrated significant potency with a dissociation constant (Kd) of 22 nM and a biochemical half-maximal inhibitory concentration (IC50) of 57 nM. nih.govbeactica.commanchester.ac.uk

The mechanism of inhibition involves key interactions within the LSD1 active site. X-ray crystallography studies of a related inhibitor revealed that the cyanophenyl group forms a hydrogen bond with Lys661, a critical residue for the demethylation reaction. nih.gov The pyrrolidine (B122466) ring is directed towards the acidic residues Asp555 and Asp556, an interaction that appears to be a common feature among structurally distinct reversible LSD1 inhibitors. manchester.ac.uk

| Compound | LSD1 IC50 (nM) | LSD1 Kd (nM) | Selectivity |

|---|---|---|---|

| 21g | 57 | 22 | No activity against MAO-A and MAO-B; Improved selectivity over hERG compared to GSK-690. nih.govbeactica.com |

Other Identified Enzyme Targets

Beyond LSD1, the 4-(pyrrolidin-3-yl)benzonitrile derivative 21g was profiled for off-target activity against the related monoamine oxidases A and B (MAO-A and MAO-B). The results indicated that this compound is highly selective for LSD1, showing no inhibitory activity against either MAO-A or MAO-B. nih.govbeactica.com This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target side effects.

Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels)

To assess the broader pharmacological profile of these compounds, their interaction with other major classes of drug targets, such as G-protein coupled receptors (GPCRs) and ion channels, needs to be evaluated.

Cell-Based Phenotypic Screening and Pathway Perturbation Studies

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of a compound. Analogues of this compound have been assessed in cellular models to confirm their on-target activity and explore their phenotypic consequences.

In human THP-1 acute myeloid leukemia cells, which are known to be sensitive to LSD1 inhibition, treatment with the potent 4-(pyrrolidin-3-yl)benzonitrile derivative 21g led to a dose-dependent increase in the expression of the cell surface marker CD86. nih.govbeactica.commanchester.ac.uk The upregulation of CD86 is a known cellular biomarker for LSD1 inhibition and is associated with the induction of myeloid differentiation. nih.govbeactica.com This finding confirms that the biochemical inhibition of LSD1 by these analogues translates into a functional cellular response.

| Cell Line | Assay | Result | Reference |

|---|---|---|---|

| THP-1 (Acute Myeloid Leukemia) | CD86 Expression (Flow Cytometry) | Dose-dependent increase in CD86 expression, confirming cellular target engagement. | nih.govbeactica.commanchester.ac.uk |

Investigation of Target Engagement and Off-Target Activities

The comprehensive investigation into the target engagement and off-target activities of specific chemical compounds is a critical component of preclinical drug discovery. This process allows researchers to understand how a molecule interacts with its intended biological target and to identify any unintended interactions that could lead to adverse effects. For the compound this compound, a thorough review of available scientific literature and bioactivity databases has been conducted to ascertain its profile in these areas.

Despite a systematic search for data pertaining to the in vitro biological activity, target engagement, and off-target profiles of this compound, no specific research findings have been identified in the public domain. Consequently, there is no reported information detailing the primary biological target(s) of this compound or its potential interactions with other proteins or cellular components. The absence of such data means that no specific mechanistic insights can be provided at this time.

Future research endeavors would be necessary to elucidate the pharmacological profile of this compound. Such studies would typically involve a battery of in vitro assays, including but not limited to:

Target-Based Screening: Assessing the compound's activity against a panel of known drug targets, such as enzymes (e.g., kinases, proteases, demethylases) and receptors (e.g., G-protein coupled receptors, ion channels).

Phenotypic Screening: Evaluating the compound's effects on whole cells or organisms to identify a biological response, which can then be used to deconvolve the underlying molecular target.

Biochemical Assays: Quantitative measurements of target binding affinity (e.g., Kd) and functional activity (e.g., IC50 or EC50).

Off-Target Profiling: Screening against a broad panel of receptors, enzymes, and ion channels (such as the hERG channel) to identify potential liabilities. A study on a related but distinct compound, the 4-(pyrrolidin-3-yl)benzonitrile derivative 21g, showed improved selectivity over the hERG ion channel compared to a known inhibitor and no activity against the related enzymes MAO-A and B, highlighting the importance of such selectivity profiling.

Without such dedicated studies for this compound, its target engagement and off-target activity profile remains uncharacterized.

Data on Target Engagement and Off-Target Activities

Advanced Structural Characterization and Crystallographic Analysis of 3 Pyrrolidinocarbonyl Benzonitrile

X-ray Crystallography for Molecular Structure Determination in Solid State

No published X-ray crystallography data for 3-(Pyrrolidinocarbonyl)benzonitrile could be located. This technique is fundamental for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. Without such studies, the definitive solid-state conformation of the molecule remains unconfirmed.

Co-crystallization Studies with Host Molecules for Ligand Recognition

There is no available research on the co-crystallization of this compound with host molecules. Co-crystallization is a technique used to form multi-component crystals, which can be instrumental in understanding and modifying the physicochemical properties of a compound, such as solubility and stability. The absence of such studies indicates a lack of investigation into its intermolecular interaction capabilities and potential for forming novel crystalline structures with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermolecular Interactions

While basic NMR data might be available internally to chemical suppliers for quality control, detailed NMR spectroscopic studies aimed at elucidating the solution-state conformation and intermolecular interactions of this compound have not been published. Such studies would provide valuable insights into the molecule's behavior in different solvent environments and its potential interactions with other molecules in solution.

Mass Spectrometry for Metabolite Identification and Reaction Monitoring

No literature is available on the use of mass spectrometry for the identification of metabolites of this compound or for monitoring its chemical reactions. Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of a compound, which is essential for tracking its fate in biological systems or for optimizing its synthesis.

Future Research Directions and Translational Perspectives for 3 Pyrrolidinocarbonyl Benzonitrile

Development of Chemical Probes for Biological System Interrogation

A significant future direction lies in the development of chemical probes derived from the 3-(Pyrrolidinocarbonyl)benzonitrile scaffold. Chemical probes are small molecules used to study and manipulate biological systems, requiring high potency and selectivity for their target. The development of such tools is crucial for validating therapeutic hypotheses and understanding disease mechanisms. bohrium.com

Research on structurally similar compounds, such as 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, has demonstrated their potential as potent and selective inhibitors of key biological targets like Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.gov These efforts have shown that the pyrrolidine-benzonitrile framework can be systematically modified to achieve high affinity and specificity. nih.gov Future work on this compound will likely focus on:

Target Identification and Validation: Employing screening methods to identify the specific biological targets of this compound and its analogs.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to systematically explore how structural modifications impact potency and selectivity, similar to the work done on BRD9 inhibitors which has been crucial in cancer research. nih.gov

Biomarker Development: Using potent and selective probes to investigate biological pathways and identify biomarkers. For instance, a derivative of a related compound was used to demonstrate an increase in the cell surface biomarker CD86 in acute myeloid leukaemia cells, providing a method to measure the compound's effect in a cellular context. nih.gov

| Probe Development Objective | Approach | Example from Related Compounds |

| Potency & Selectivity | Scaffold-hopping and SAR studies. | 4-(pyrrolidin-3-yl)benzonitrile derivatives achieved a biochemical IC50 of 57nM against LSD1. nih.gov |

| Target Engagement | Development of surrogate cellular biomarkers. | Increased expression of CD86 in THP-1 cells. nih.gov |

| New Therapeutic Areas | Screening against diverse biological targets. | Probes from diversity-oriented synthesis have identified targets for diabetes and developmental disorders. bohrium.com |

Exploration of Novel Therapeutic Modalities

The versatility of the benzonitrile (B105546) scaffold suggests that this compound could be a starting point for various novel therapeutic modalities beyond simple enzyme inhibition. The exploration of different mechanisms of action could unlock treatments for a wider range of diseases.

One promising avenue is the development of allosteric modulators . A separate benzonitrile-containing compound, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, was successfully developed as a negative allosteric modulator (NAM) of the mGluR5 receptor for potential use in psychiatric disorders. nih.gov This demonstrates that the benzonitrile motif is compatible with targeting allosteric sites, which can offer greater selectivity compared to targeting the active (orthosteric) site of a protein.

Another cutting-edge modality is the design of proteolysis-targeting chimeras (PROTACs) . PROTACs are molecules that induce the degradation of a target protein rather than just inhibiting it. This approach is gaining traction in drug discovery, and research into new degraders for targets like BRD9 is expanding the potential therapeutic applications. nih.gov A derivative of this compound that binds a specific protein of interest could be linked to an E3 ligase-recruiting moiety, transforming it into a targeted protein degrader.

Future therapeutic exploration could include:

Epigenetic Therapy: Building on the success of related LSD1 inhibitors, developing potent and selective inhibitors for other histone-modifying enzymes relevant to cancer and other diseases. nih.gov

Neuroscience: Investigating the potential of derivatives as allosteric modulators for neurological targets, following the precedent set by mGluR5 modulators. nih.gov

Targeted Protein Degradation: Designing PROTACs based on the this compound scaffold to eliminate disease-causing proteins.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The process of drug discovery is long and expensive, but artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. nih.gov These technologies can be applied to the design and optimization of derivatives of this compound. nih.gov

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can create novel molecular structures from scratch that are optimized for desired properties like binding affinity and low toxicity. harvard.edu

Property Prediction: ML models can be trained on existing data to predict the physicochemical and biological properties of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates. mdpi.comsoton.ac.uk This reduces the need for extensive and costly experimental screening. mdpi.com

Synthesis Planning: AI tools can predict viable synthetic routes for complex molecules, a significant bottleneck in drug development. soton.ac.uk

The integration of AI and ML offers a powerful strategy to explore the vast chemical space around the this compound scaffold efficiently, balancing multiple objectives like potency, selectivity, and metabolic stability to design superior drug candidates. mdpi.com

| AI/ML Application | Technique | Potential Impact on this compound |

| New Candidate Generation | Generative Models (VAEs, GANs) | Design of novel analogs with optimized binding and pharmacokinetic properties. nih.govharvard.edu |

| Candidate Prioritization | Predictive Property Modeling | Rapidly screen virtual libraries to identify candidates with high predicted potency and low off-target effects. soton.ac.uk |

| Chemical Synthesis | Retrosynthesis Prediction Algorithms | Accelerate the synthesis of promising new derivatives by identifying efficient reaction pathways. soton.ac.uk |

| Data Analysis | Machine Learning Potentials | Reduce the need for computationally intensive quantum mechanics calculations to speed up the exploration of the chemical space. mdpi.com |

Collaborative Research Initiatives in Academia and Industry

The successful translation of a promising compound from the laboratory to the clinic often hinges on effective collaboration between academic institutions and the pharmaceutical industry. Such partnerships combine the innovative, discovery-oriented research of academia with the developmental expertise and resources of industry.

The development of related benzonitrile derivatives provides a clear blueprint for the value of these collaborations. For example:

The development of 4-(pyrrolidin-3-yl)benzonitrile inhibitors of LSD1 was the result of a collaboration between the Cancer Research UK Manchester Institute (an academic/non-profit entity) and Beactica AB (a private company). nih.gov

The discovery of the mGluR5 modulator involved a partnership between the pharmaceutical company Gedeon Richter Plc. and academic institutions including Saint Petersburg State University and the Hungarian Academy of Sciences. nih.gov

These examples underscore a successful model where academic insights into disease biology and initial chemical matter are advanced by industrial partners with capabilities in large-scale synthesis, preclinical development, and clinical trials. Future progress for this compound will be significantly enhanced by establishing similar collaborative initiatives that bridge the gap between basic science and translational application. The leadership in specialized fields often spans both sectors, with experts holding positions in both industry and academia, further facilitating these crucial partnerships. soton.ac.uk

Q & A

Q. What are the key synthetic routes for preparing 3-(Pyrrolidinocarbonyl)benzonitrile, and how can experimental parameters be optimized?

Answer: Synthesis typically involves coupling pyrrolidine derivatives with benzonitrile precursors. One approach uses Wittig reactions to introduce the pyrrolidinocarbonyl group (e.g., bromination of o-cyanotoluene followed by reaction with 4-methylbenzaldehyde) . Retrosynthetic analysis and AI-driven synthesis planning tools (e.g., PISTACHIO, REAXYS databases) can predict feasible routes and optimize reaction conditions, such as solvent choice, temperature, and catalyst loading . Experimental optimization should prioritize yield and purity, validated via HPLC or GC-MS.

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer: Use a combination of:

- Spectroscopic methods : FT-IR (to confirm carbonyl and nitrile groups), UV-Vis (for conjugation analysis), and NMR (1H/13C for regiochemical confirmation) .

- Computational tools : Density Functional Theory (DFT) to calculate electron density distributions, HOMO-LUMO gaps, and Natural Bond Orbital (NBO) analysis for hyperconjugative interactions .

- X-ray crystallography (if crystalline) for absolute configuration verification.

Q. What safety protocols are critical when handling this compound derivatives?

Answer:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood due to potential toxicity of nitrile groups .

- Store waste separately and dispose via certified chemical waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or computational data for this compound derivatives?

Answer:

- Cross-validation : Compare experimental FT-IR/Raman spectra with DFT-predicted vibrational modes to identify discrepancies in functional group assignments .

- Solvent effects : Re-run UV-Vis or NMR in different solvents (e.g., DMSO vs. chloroform) to assess polarity-driven shifts.

- Multi-method docking : For ambiguous molecular interactions (e.g., binding with DPPH radicals), combine spectrophotometric binding assays with molecular dynamics simulations to distinguish chemical vs. electrostatic interactions .

Q. What strategies are effective for analyzing the optoelectronic potential of this compound in OLED applications?

Answer:

- TADF screening : Evaluate thermally activated delayed fluorescence (TADF) properties via time-resolved photoluminescence and cyclic voltammetry to determine singlet-triplet energy gaps .

- Device integration : Test in prototype OLEDs with layered architectures (e.g., ITO/PEDOT:PSS/emissive layer/LiF/Al) to measure electroluminescence efficiency and operational stability .

- Computational modeling : Use DFT to predict charge-transfer states and compare with experimental current-voltage-luminance (J-V-L) profiles.

Q. How can researchers leverage this compound as a precursor for bioactive molecules?

Answer:

- Functionalization : Introduce substituents (e.g., halogens, amino groups) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (Suzuki, Heck) .

- Docking studies : Screen derivatives against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite to prioritize synthesis .

- ADMET profiling : Use SwissADME or ProTox-II to predict pharmacokinetic properties and toxicity early in the design phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.